B1577292 Def-Daa

Def-Daa

Cat. No.: B1577292
Attention: For research use only. Not for human or veterinary use.
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Description

Def-Daa (this compound) is a fusion defensin developed through the combination of conserved regions from Anopheles gambiae defensin (DEF-AAA) and variable regions from other insect defensins, such as Drosophila melanogaster . This chimeric peptide retains the conserved β-core structural motif critical for antimicrobial activity but exhibits modified functional properties due to sequence variations in the N-terminal loop . In preclinical studies, this compound demonstrated potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) at a dose of 3 mg·kg⁻¹ in murine peritonitis models.

Properties

bioactivity

Antibacterial

sequence

WNHTLCAAHCIARRYRGGYCNSKAVCVCR

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Def-Daa belongs to a class of engineered antimicrobial peptides (AMPs) derived from insect defensins. Key analogues include:

Compound Source Target Pathogens Efficacy (Dosage) Toxicity (LD₅₀) Key Findings
This compound A. gambiae + D. melanogaster MSSA 3 mg·kg⁻¹ (MSSA) Toxic at 3 mg·kg⁻¹ High efficacy but unsafe in vivo
DEF-AcAA A. gambiae + A. longimanus MSSA, multidrug-resistant S. aureus (MRSA) 3 mg·kg⁻¹ (MRSA) >100 mg·kg⁻¹ Safe and effective against MRSA
Tenecin 1-L4 Tenebrio molitor (modified) E. coli, P. aeruginosa, C. albicans Variable (in vitro) Not reported Broad-spectrum activity; inactive parent
LL-37 fragment Human cathelicidin Gram-negative bacteria, sepsis Comparable to full LL-37 Lower than LL-37 Therapeutic potential for sepsis

Efficacy and Toxicity Profiles

  • This compound vs. DEF-AcAA : Both target S. aureus, but DEF-AcAA outperforms this compound in safety (LD₅₀ >100 mg·kg⁻¹ vs. toxic at 3 mg·kg⁻¹) and efficacy against MRSA .
  • This compound vs. Tenecin 1-L4: Tenecin 1-L4 lacks the β-core of this compound but shows broader antifungal activity, highlighting the role of non-conserved regions in target specificity .
  • This compound vs. LL-37: LL-37 fragments retain immunomodulatory functions (e.g., LPS neutralization) absent in this compound, suggesting divergent therapeutic applications .

Antimicrobial Spectrum and Resistance

  • This compound and DEF-AcAA are more potent than vancomycin (10–30 mg·kg⁻¹ required for similar efficacy) .
  • Resistance mechanisms: No resistance observed in MSSA/MRSA models for this compound or DEF-AcAA, unlike vancomycin, which faces rising resistance .

Tables

Table 1. Key Comparative Data for this compound and Analogues

Adapted from Landon et al. (2008) and Ahn et al. (2006)

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